molecular formula C6H8N2OS B2905286 (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol CAS No. 1330755-40-2

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol

Cat. No.: B2905286
CAS No.: 1330755-40-2
M. Wt: 156.2
InChI Key: LQPRDUAARQJCOO-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol is a chemical compound with the molecular formula C₆H₈N₂OS. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry. This compound is characterized by a cyclopropyl group attached to a thiadiazole ring, which is further connected to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate to form the intermediate 5-cyclopropyl-1,3,4-thiadiazole-2-thiol. This intermediate is then oxidized using hydrogen peroxide to yield the desired product, this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Substituted thiadiazole derivatives with different functional groups.

Scientific Research Applications

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, thiadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A parent compound with similar structural features but lacking the cyclopropyl and methanol groups.

    5-Methyl-1,3,4-thiadiazole-2-thiol: A similar compound with a methyl group instead of a cyclopropyl group.

    2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with an amino group.

Uniqueness

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPRDUAARQJCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330755-40-2
Record name (5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanol
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